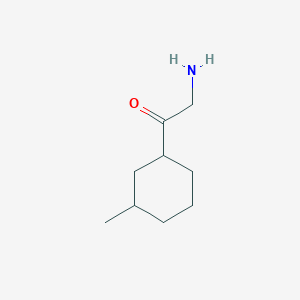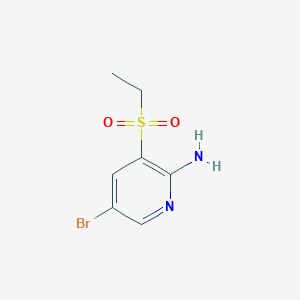![molecular formula C17H30O B13202462 4'-(2-Methylbutan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13202462.png)
4'-(2-Methylbutan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(2-Methylbutan-2-yl)-3-oxaspiro[bicyclo[510]octane-4,1’-cyclohexane] is a complex organic compound characterized by its unique spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Methylbutan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] typically involves the reaction of 2-methylbutan-2-ol with a suitable bicyclic precursor under acidic conditions. The reaction proceeds through a series of steps, including the formation of an intermediate oxaspiro compound, which is then cyclized to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts to facilitate the cyclization reaction and ensure the formation of the desired spirocyclic structure .
化学反应分析
Types of Reactions
4’-(2-Methylbutan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or hydroxylated derivatives
科学研究应用
4’-(2-Methylbutan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes
作用机制
The mechanism of action of 4’-(2-Methylbutan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites and modulate the activity of these targets. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
相似化合物的比较
Similar Compounds
Bicyclo[3.3.0]octane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of their ring systems.
Bicyclo[3.3.1]nonane derivatives: These compounds have a similar bicyclic framework but with an additional carbon atom in the ring system
Uniqueness
4’-(2-Methylbutan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
属性
分子式 |
C17H30O |
|---|---|
分子量 |
250.4 g/mol |
IUPAC 名称 |
4'-(2-methylbutan-2-yl)spiro[3-oxabicyclo[5.1.0]octane-4,1'-cyclohexane] |
InChI |
InChI=1S/C17H30O/c1-4-16(2,3)15-6-9-17(10-7-15)8-5-13-11-14(13)12-18-17/h13-15H,4-12H2,1-3H3 |
InChI 键 |
QZGFUACQIBDTKL-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C1CCC2(CC1)CCC3CC3CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13202379.png)
![3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one](/img/structure/B13202382.png)
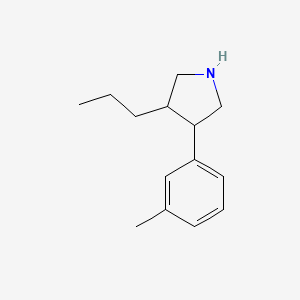
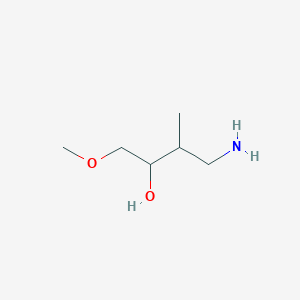

![1-{[5-(4-Chlorophenyl)thiophen-2-YL]methyl}piperazine](/img/structure/B13202411.png)

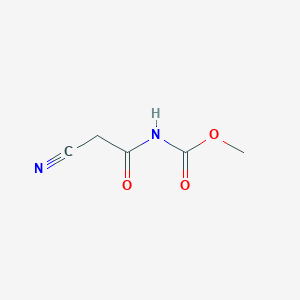
![2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol](/img/structure/B13202430.png)
